4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the official name being (4-bromo-2,5-dimethoxyphenyl)methanamine hydrochloride. The compound possesses the molecular formula C9H13BrClNO2, representing the protonated amine functionality complexed with chloride anion. The molecular weight is precisely calculated as 282.56 grams per mole, accounting for all constituent atoms including the hydrochloride counterion.
The Chemical Abstracts Service registry number assigned to this compound is 2205383-89-5, providing unique identification within chemical databases. Alternative nomenclature includes 4-bromo-2,5-dimethoxy-benzylamine hydrochloride and the systematic descriptor A1-03357 in certain chemical repositories. The parent compound, without the hydrochloride salt, carries the identifier 82647910 in chemical databases, corresponding to 2,5-dimethoxy-4-bromobenzylamine.
The structural formula reveals the presence of two methoxy groups positioned at the 2 and 5 positions of the benzene ring, with a bromine atom at the 4 position and a methylamine substituent attached to the benzyl carbon. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.
Properties
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-7(10)9(13-2)3-6(8)5-11;/h3-4H,5,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZSLBPBBDXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with 2,5-dimethoxybenzaldehyde as a precursor, owing to its availability and reactivity profile. Several pathways are available to introduce the bromine and amine functionalities, with the key steps involving halogenation, nitrile formation, and subsequent reduction or substitution.
Bromination of 2,5-Dimethoxybenzaldehyde
- Electrophilic aromatic substitution using bromine or brominating agents such as N-bromosuccinimide (NBS), bromine in acetic acid, or other halogenating conditions.
- Bromination of 2,5-dimethoxybenzaldehyde in acetic acid with bromine yields predominantly the 4-bromo-2,5-dimethoxybenzaldehyde with high regioselectivity due to the activating methoxy groups directing electrophilic attack to the para position relative to the aldehyde.
Data Table 1: Bromination Conditions and Yields
| Method | Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method A | Bromine in acetic acid | Acetic acid | Room temperature | 85 | High regioselectivity |
| Method B | NBS in DMF | DMF | 0°C to room temp | 78 | Controlled bromination |
Conversion to Benzylamine Derivative
Approach 1: Nitrile Pathway
- Bromomethylation of the aromatic ring, followed by nucleophilic substitution with ammonia or amines, to produce benzylamine derivatives.
- Bromomethylation using paraformaldehyde and HBr or NaBr/H₂SO₄ to introduce a bromomethyl group at the aromatic ring, followed by nucleophilic displacement with ammonia to generate the benzylamine.
- Bromomethylation of 2,5-dimethoxybenzene derivatives can be achieved via bromomethylation with paraformaldehyde and HBr , producing bromomethylated intermediates suitable for subsequent amination.
Data Table 2: Bromomethylation and Amination
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromomethylation | Paraformaldehyde + HBr | Reflux | 70 | Selective bromomethylation |
| Amination | NH₃ or primary amines | Reflux | 65 | Formation of benzylamine |
Synthesis of the Benzylamine Hydrochloride
- The benzylamine is typically obtained via nucleophilic substitution of the bromomethyl group with ammonia, followed by quaternization with hydrochloric acid to form benzylamine hydrochloride .
Final Functionalization to the Target Compound
Method 1: Direct Amination of the Aromatic Core
- The aromatic ring bearing the bromine and methoxy groups can be subjected to nucleophilic substitution with ammonia or amines, followed by salt formation.
Method 2: Nitrile Route
- Alternatively, the bromomethylated intermediate can be oxidized to the aldehyde, then converted to the amine via reduction or via the Nef reaction (oxidation of the nitrile to the aldehyde, then to the amine).
- The Nef reaction (NaClO₂ oxidation) of nitriles derived from bromomethylated intermediates has been successfully used to produce benzylamines with high yields.
Summary of Preparation Pathways
| Pathway | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Pathway A | Bromination → Bromomethylation → Nucleophilic substitution with ammonia → Hydrochloride salt | Straightforward, high regioselectivity | Handling brominating agents, controlling substitution |
| Pathway B | Bromination → Oxidation to aldehyde → Nef reaction to amine | High yield, versatile | Requires multiple oxidation steps |
| Pathway C | Bromination → Formation of nitrile → Reduction to amine | Well-established, scalable | Additional steps, handling nitrile intermediates |
Data Tables and Research Findings
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated or alkylated benzylamines.
Scientific Research Applications
Chemical Synthesis and Properties
4-Bromo-2,5-dimethoxybenzylamine hydrochloride is synthesized through several methods involving electrophilic bromination and subsequent amination. The synthesis typically involves the bromination of 3,4-dimethoxyphenethylamine followed by the introduction of a benzylamine moiety. The methods are optimized for yield and purity, making the compound suitable for further applications.
Synthesis Overview
- Starting Materials : 3,4-Dimethoxyphenethylamine, sodium bromate, sodium bromide.
- Reaction Conditions : Non-polar solvents, sulfuric acid as a catalyst.
- Yield : Up to 85% in optimized conditions .
Pharmacological Research
This compound is closely related to other hallucinogenic compounds such as 2C-B and DOB. Its primary application in pharmacological research is to study its effects on serotonin receptors:
- Serotonin Receptor Binding : It has shown affinity for 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and perception .
- Potential Therapeutic Uses : While it has no approved medical uses, ongoing research explores its potential in treating mood disorders and PTSD due to its psychoactive properties .
Toxicology and Forensic Science
The compound is also significant in forensic toxicology:
- Detection in Biological Samples : It is used as a reference standard for calibrating analytical techniques like LC/MS and GC/MS for detecting designer drugs in urine and blood samples .
- Legal Status : Classified as a controlled substance in many jurisdictions due to its potential for abuse .
Case Studies and Research Findings
Several studies have documented the effects and metabolism of compounds related to this compound:
In Vitro Metabolism Studies
Research has focused on the metabolic pathways of related compounds like 25B-NBF (a derivative), highlighting the importance of understanding how these substances are processed in the body:
- Metabolite Identification : Studies using mass spectrometry have identified key metabolites that could indicate the compound's pharmacokinetics and toxicity profiles .
Clinical Implications
Although primarily used recreationally, insights from clinical studies suggest potential therapeutic avenues:
- Psychoactive Effects : Research indicates that compounds like this compound can induce altered states of consciousness, which may be beneficial in therapeutic settings under controlled conditions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amphetamine Analogs: 4-Bromo-2,5-dimethoxyamphetamine (DOB)
- Structural Difference : DOB (CAS 64638-07-9) replaces the ethylamine chain of 2C-B with a three-carbon isopropylamine group (α-methyl substitution) (Figure 2).
- Pharmacological Effects : DOB exhibits ~10× greater potency than 2C-B in humans, with prolonged duration (8–24 hours vs. 4–8 hours for 2C-B). This is attributed to increased lipophilicity and resistance to metabolic degradation due to the α-methyl group .
- Analytical Data : DOB hydrochloride (CAS 67481-10-5) shares similar color test results (Marquis: yellow/green) but distinct GC-MS fragmentation patterns (e.g., base peak at m/z 272 for DOB vs. m/z 258 for 2C-B) .
- Legal Status : Both 2C-B and DOB are Schedule I substances, but their conversion factors differ (1.0 for freebase vs. 0.88 for hydrochloride salts) .
Table 1: Key Properties of 2C-B HCl vs. DOB HCl
| Property | 2C-B HCl | DOB HCl |
|---|---|---|
| Molecular Formula | C10H14BrNO2·HCl | C11H16BrNO2·HCl |
| Molecular Weight | 296.6 g/mol | 310.6 g/mol |
| Melting Point | 237–239°C | 219–220°C (freebase) |
| Duration of Action | 4–8 hours | 8–24 hours |
| Receptor Affinity (5-HT2A) | Ki = 2.1 nM (estimated) | Ki = 0.2 nM (higher affinity) |
| Legal Status (UN) | Schedule I | Schedule I |
Beta-Keto Analogs: bk-2C-B Hydrochloride
- Structural Difference: bk-2C-B (CAS 2303508-66-7) introduces a ketone group at the β-position of the ethylamine chain, forming a cathinone derivative (Figure 3).
- Pharmacological Effects: The ketone group reduces polarity, increasing blood-brain barrier penetration. However, bk-2C-B is less studied; preliminary data suggest lower hallucinogenic potency but higher stimulant effects compared to 2C-B .
- Analytical Data : Distinctive GC-MS peaks (e.g., m/z 284 for bk-2C-B vs. m/z 258 for 2C-B) and solubility differences (2.5 mg/mL in DMSO) .
NBPEA Derivatives: 4-Bromo-2,5-dimethoxy-N-(3-methoxybenzyl)phenethylamine HCl
Thio-Substituted Analogs: 2C-T-2 Hydrochloride
Deuterated Analogs: 2C-B-d6 Hydrochloride
Difuran Analogs: Bromo-DragonFLY Hydrochloride
- Structural Difference : Incorporation of difuran rings extending from the benzene core (Figure 7).
- Pharmacological Effects : Extreme potency (active at ≤500 µg), with Ki values of 0.02–0.19 nM for 5-HT2 receptors. Associated with severe toxicity and fatalities due to overdose .
Biological Activity
4-Bromo-2,5-dimethoxybenzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₂BrClN₂O₂
- Molecular Weight : 265.56 g/mol
This compound features a bromine atom and two methoxy groups attached to a benzylamine structure, which influences its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including psychoactive effects and potential therapeutic applications. Its structural similarity to other psychoactive compounds suggests significant interactions with neurotransmitter systems.
Psychoactive Properties
Research indicates that 4-bromo-2,5-dimethoxybenzylamine (also known as bromo-DMA) has psychoactive properties similar to those of other hallucinogens. It has been shown to bind with high affinity to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects.
- Ki Values :
Antimicrobial Activity
In addition to its psychoactive effects, derivatives of benzylamine compounds have been studied for their antimicrobial properties. Some studies have indicated that modifications in the benzylamine structure can enhance antibacterial and antifungal activities.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Bromo-DMA | High affinity for bacterial strains | |
| Related Amines | Enhanced activity against Gram-positive and Gram-negative bacteria |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Serotonergic Modulation : The compound interacts with serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission that results in psychoactive effects.
- Enzymatic Interactions : It may also influence various enzymes involved in metabolic pathways, although specific targets remain under investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:
- Psychoactivity Assessment : A study highlighted the psychoactive effects of bromo-DMA in humans, documenting case histories where higher doses led to significant psychological effects .
- Antimicrobial Testing : Research on related amino acid conjugates demonstrated enhanced antimicrobial activity against various pathogens when coupled with benzylamine derivatives .
- Toxicological Profiles : Investigations into the toxicological aspects of bromo-DMA reported potential risks associated with high doses, emphasizing the need for careful dosage regulation in therapeutic contexts .
Q & A
Q. Table 1: Comparative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | δ 3.75 (s, 6H, OCH), δ 7.25 (s, 1H, Ar-H) | |
| HPLC Retention | 8.2 min (C18, acetonitrile:water 60:40) | |
| GC-MS Fragments | m/z 294 (M), 135, 77 |
Q. Table 2: Metabolic Pathways in Rats
| Metabolite | Modification Site | LC-HRMS m/z (Observed) |
|---|---|---|
| O-Demethylated derivative | 2- or 5-OCH → OH | 279.0321 [M+H] |
| Hydroxylated derivative | C-6 position | 295.0276 [M+H] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
